molecular formula C23H18Cl3NO3 B2431507 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime CAS No. 478046-99-0

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime

Cat. No.: B2431507
CAS No.: 478046-99-0
M. Wt: 462.75
InChI Key: FNOYQWSVUNLOTN-LUOAPIJWSA-N
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Description

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with a phenolic compound to form an ether linkage. This intermediate is then subjected to further reactions to introduce the oxopropanal and oxime functionalities. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c24-19-7-4-16(5-8-19)14-30-27-11-10-23(28)17-2-1-3-21(12-17)29-15-18-6-9-20(25)13-22(18)26/h1-9,11-13H,10,14-15H2/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOYQWSVUNLOTN-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC=NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C/C=N/OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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